molecular formula C15H20N2O B1319987 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol CAS No. 445441-74-7

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

Cat. No.: B1319987
CAS No.: 445441-74-7
M. Wt: 244.33 g/mol
InChI Key: DSJITLRFLSAQBQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a piperidine ring attached to the indole core, which can influence its chemical and biological properties.

Preparation Methods

The synthesis of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.

Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol has been investigated for its potential therapeutic effects in several areas:

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The indole structure is often associated with psychoactive properties, making this compound a candidate for further investigation in treating mood disorders .
  • Antipsychotic Properties : There is ongoing research into the use of indole derivatives for managing psychotic disorders. The interaction of this compound with dopamine receptors could provide insights into its efficacy as an antipsychotic agent .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacological studies:

  • Cognitive Enhancement : Some studies suggest that compounds similar to this compound may enhance cognitive functions. This could be attributed to their influence on cholinergic and glutamatergic systems, which are crucial for learning and memory processes .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex indole derivatives, which are valuable in drug discovery and development. Its unique structure allows for modifications that can lead to new compounds with varied biological activities .

Case Study 1: Antidepressant Research

A study conducted on indole derivatives demonstrated that modifications to the piperidine ring could enhance binding affinity to serotonin receptors. This research lays the groundwork for developing new antidepressants based on the structure of this compound.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar indole compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application for this compound in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be compared with other indole derivatives and piperidine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which combines the indole core with a piperidine ring, potentially offering distinct biological and chemical properties.

Biological Activity

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, commonly referred to as compound 445441-74-7, is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₅H₂₀N₂O, with a molecular weight of 244.34 g/mol. It has a density of 1.18 g/cm³ and a boiling point of approximately 422.1°C. The compound is classified as an irritant and is soluble in organic solvents, which is important for its application in biological studies .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Anticancer Activity

Several studies have explored the anticancer properties of this compound, particularly its effects on breast cancer cell lines such as MDA-MB-231 and HepG2 liver cancer cells.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43 - 7.84Induction of apoptosis via caspase activation
HepG24.98 - 14.65Inhibition of microtubule assembly

The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase . In particular, morphological changes consistent with apoptosis were observed at concentrations as low as 1 μM.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence regarding the neuropharmacological potential of this compound. It has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, making it a candidate for Alzheimer's disease treatment.

Table 2: AChE Inhibition Potency

CompoundBinding Free Energy (kcal/mol)
This compound-130.394
Reference Compound (HOR)-105.132

The binding affinity data suggest that this compound may serve as a potent AChE inhibitor, potentially improving cognitive functions by increasing acetylcholine levels in the synaptic cleft .

The mechanisms underlying the biological activities of this compound are multifaceted:

Apoptosis Induction

The compound triggers apoptotic pathways in cancer cells through:

  • Caspase Activation: Increased caspase activity leading to programmed cell death.
  • Cell Cycle Arrest: Specifically halting progression at the G2/M checkpoint.

Microtubule Disruption

It has been identified as a microtubule-destabilizing agent, which can interfere with mitotic spindle formation during cell division, thereby inhibiting cancer cell proliferation .

AChE Inhibition

By binding to AChE, it prevents the breakdown of acetylcholine, which may enhance cholinergic signaling in neurodegenerative conditions such as Alzheimer's disease .

Case Studies

Recent studies have provided insights into the effectiveness and safety profile of this compound:

Study Example:
In a study involving MDA-MB-231 cells treated with varying concentrations of the compound, significant reductions in cell viability were noted alongside increased markers for apoptosis. The study concluded that further exploration into dosage optimization and combination therapies could enhance therapeutic outcomes against breast cancer .

Properties

IUPAC Name

1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJITLRFLSAQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591894
Record name 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445441-74-7
Record name 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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